molecular formula C14H20N2O4 B3094793 N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate CAS No. 1260789-19-2

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate

Cat. No.: B3094793
CAS No.: 1260789-19-2
M. Wt: 280.32
InChI Key: DLXNYTCFHGZUHA-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate is a chemical compound with the molecular formula C12H18N2.C2H2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde and methylamine, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C2H2O4/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;3-1(4)2(5)6/h5-6,8,13H,3-4,7,9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXNYTCFHGZUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 3
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 4
Reactant of Route 4
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 5
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 6
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate

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